molecular formula C23H25NO6 B3439513 N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3439513
M. Wt: 411.4 g/mol
InChI Key: KSCKWCVQKYOTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene core, which is a fused ring system consisting of a benzene ring and a pyran ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 8-position can be introduced via methylation of the corresponding hydroxychromene using methyl iodide and a base such as potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 2-(3,4-diethoxyphenyl)ethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-Diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The compound’s functional groups can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-[2-(3,4-Dihydroxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-[2-(3,4-Diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to similar compounds with methoxy or hydroxy groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-4-28-18-10-9-15(13-20(18)29-5-2)11-12-24-22(25)17-14-16-7-6-8-19(27-3)21(16)30-23(17)26/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCKWCVQKYOTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.